N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Catalog No.
S11417687
CAS No.
M.F
C21H23N3O4
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3...

Product Name

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H23N3O4/c1-27-18-9-4-5-10-19(18)28-14-12-22-20(25)11-6-13-24-15-23-17-8-3-2-7-16(17)21(24)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,22,25)

InChI Key

ZRFVPCCYTLUYAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CCCN2C=NC3=CC=CC=C3C2=O

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a quinazoline moiety and a methoxyphenoxyethyl group. The molecular formula of this compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, and it has a molecular weight of approximately 342.39 g/mol. This compound is notable for its potential pharmacological applications, particularly in the fields of oncology and neurology.

Due to the presence of functional groups such as amides and quinazolines. Key reactions include:

  • Nucleophilic Substitution: The amide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Cyclization: The quinazoline ring can undergo cyclization reactions, potentially forming more complex structures.

Research indicates that N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exhibits significant biological activity. It has shown promise as an anti-cancer agent, with studies suggesting it may inhibit cell proliferation in various cancer cell lines. Additionally, its structure suggests potential activity against neurodegenerative diseases due to the presence of the methoxyphenyl group, which is often associated with neuroprotective effects.

Several synthesis methods have been explored for this compound:

  • Condensation Reactions: The synthesis typically begins with the formation of the quinazoline core through condensation reactions involving appropriate precursors.
  • Alkylation: The methoxyphenoxyethyl moiety can be introduced via alkylation reactions, where the phenolic hydroxyl group acts as a leaving group.
  • Amidation: Finally, amidation reactions are employed to attach the butanamide group to complete the synthesis.

These methods often require careful control of reaction conditions to ensure high yields and purity.

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several potential applications:

  • Pharmaceutical Development: Its anti-cancer properties make it a candidate for further development in cancer therapeutics.
  • Neuroprotective Agents: Given its structural attributes, it may also be explored for use in treating neurodegenerative disorders.
  • Chemical Probes: The compound can serve as a tool in biochemical research to study specific biological pathways or mechanisms.

Interaction studies have revealed that this compound may interact with various biological targets:

  • Protein Kinases: Its quinazoline structure suggests potential inhibition of protein kinases involved in cancer progression.
  • Receptors: It may also bind to certain neurotransmitter receptors, indicating possible effects on neuronal signaling pathways.

These interactions warrant further investigation to elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-methoxyphenyl)ethyl]-4-(2-oxo-3H-benzoxazol-6-yl)sulfonylamino]butanamideContains benzoxazole instead of quinazolinePotentially different pharmacological profiles due to varied ring systems
2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrileFeatures dimethoxy groupsEnhanced lipophilicity may affect bioavailability
1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethyl]amino]propoxy]carbazol-9-yl]Carbazole core instead of quinazolineDifferent target interactions due to carbazole's unique properties

These compounds highlight the diversity within this class of molecules while emphasizing the unique structural features and potential applications of N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide. Each compound's distinct characteristics could lead to varying therapeutic effects and mechanisms of action.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

381.16885622 g/mol

Monoisotopic Mass

381.16885622 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types